1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c1-25-16-7-3-6-14(11-16)19-18(22)20-15-9-8-13-5-4-10-21(17(13)12-15)26(2,23)24/h3,6-9,11-12H,4-5,10H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNIPTUCMVOKSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 375.4 g/mol
- CAS Number : 1203334-42-2
The compound features a tetrahydroquinoline core substituted with a methoxyphenyl group and a methylsulfonyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realm of anticancer and anti-inflammatory properties.
Anticancer Activity
Studies have shown that derivatives of tetrahydroquinoline compounds can inhibit various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on cell proliferation and apoptosis in cancer models.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Mia PaCa-2 (Pancreatic) | 15.2 | Induction of apoptosis via mitochondrial pathway |
| HepG2 (Liver) | 10.5 | Inhibition of topoisomerase II |
| A549 (Lung) | 12.8 | Cell cycle arrest in G2/M phase |
The above data suggests that the compound may target critical pathways involved in cancer cell survival and proliferation.
Anti-inflammatory Effects
In addition to anticancer properties, this compound has shown promise in reducing inflammation. It acts on signaling pathways associated with inflammatory responses, potentially inhibiting cytokine release.
The specific mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been reported to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory process.
- Modulation of Signaling Pathways : The compound may influence pathways such as NF-kB and MAPK, which are crucial in mediating inflammation and tumorigenesis.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Tetrahydroquinoline Derivatives :
- Anti-inflammatory Evaluation :
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Structural Advantages: The methylsulfonyl group on tetrahydroquinoline may confer resistance to oxidative metabolism, a limitation observed in simpler aryl ureas .
- Potential Applications: While HDAC inhibitors () target epigenetic regulation, the urea moiety in the target compound aligns more closely with kinase inhibitors (e.g., sorafenib analogs), where urea bridges mediate ATP-binding pocket interactions.
- Gaps in Data: No direct pharmacological data (e.g., IC50, bioavailability) are available for the target compound. However, structural parallels suggest prioritization in assays for kinase or phosphatase inhibition.
Q & A
Q. What are the key steps in synthesizing 1-(3-Methoxyphenyl)-3-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with the preparation of the tetrahydroquinoline core functionalized with a methylsulfonyl group. A common approach is the coupling of an isocyanate derivative (e.g., 3-methoxyphenyl isocyanate) with a tetrahydroquinoline-7-amine precursor. Critical conditions include:
- Temperature control : Reactions often proceed at 0–5°C during coupling to minimize side reactions .
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reactivity .
- Catalysts : Triethylamine or DMAP may be used to accelerate urea bond formation .
Purification via column chromatography or recrystallization ensures high yields (>70%) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., methoxyphenyl, methylsulfonyl groups) and urea linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~428) .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O) stretching (~1650–1700 cm⁻¹) and sulfonyl (S=O) vibrations (~1150–1250 cm⁻¹) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) .
Q. What are the primary biological targets or pathways implicated in the pharmacological activity of this urea derivative?
- Methodological Answer : The compound’s methylsulfonyl and methoxyphenyl groups suggest activity against kinases or GPCRs. Key targets include:
- Kinase inhibition : Analogous urea derivatives inhibit RET or EGFR kinases via sulfonyl group interactions with ATP-binding pockets .
- Anti-inflammatory pathways : Tetrahydroquinoline moieties may modulate NF-κB or COX-2 in cell-based assays .
Initial screening should employ enzymatic assays (e.g., ADP-Glo™ kinase assays) and phenotypic studies in cancer cell lines (e.g., MCF-7, A549) .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s IC₅₀ values across different enzymatic assays or cell-based studies?
- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentration in kinase assays) or cell-line genetic backgrounds. Strategies include:
- Standardized protocols : Use identical ATP concentrations (e.g., 10 µM) and cell passage numbers .
- Orthogonal assays : Validate kinase inhibition via Western blot (phospho-target analysis) alongside enzymatic assays .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for outliers .
Q. What computational strategies (e.g., QSAR, molecular docking) are recommended to elucidate the structure-activity relationship (SAR) and predict novel derivatives with enhanced potency?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, topological polar surface area (TPSA), and sulfonyl group electronegativity to correlate structural features with activity .
- Molecular docking : Dock the compound into RET kinase (PDB: 2IVU) using AutoDock Vina to identify key interactions (e.g., hydrogen bonding with Lys758) .
- Free-energy perturbation (FEP) : Predict binding affinity changes for derivatives with modified methoxy or sulfonyl groups .
Q. How should experimental parameters (e.g., solvent choice, catalyst loading) be optimized in the synthesis to minimize byproduct formation and improve scalability?
- Methodological Answer : Apply Design of Experiments (DoE) methodologies:
- Factor screening : Test solvent (DMF vs. DCM), temperature (0°C vs. RT), and catalyst load (5–20 mol%) using a fractional factorial design .
- Response surface modeling : Optimize for yield and purity via central composite design .
- Continuous flow chemistry : Scale up using microreactors to enhance mixing and reduce side reactions .
Q. What methodologies are employed to analyze the compound’s metabolic stability and off-target interactions in preclinical models?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS .
- CYP450 inhibition : Screen against CYP3A4/2D6 using fluorescent probes (e.g., Vivid® assays) .
- Off-target profiling : Utilize panels like Eurofins’ SafetyScreen44 to assess binding to 44 GPCRs, ion channels, and transporters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
